Sofosbuvir-Verunreinigung C

Übersicht

Beschreibung

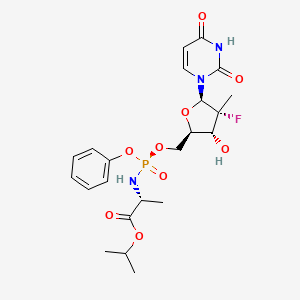

Sofosbuvir-Verunreinigung C ist ein Nebenprodukt, das während der Synthese von Sofosbuvir entsteht, einem antiviralem Medikament zur Behandlung von Hepatitis C. Sofosbuvir ist ein Nukleosidanalog, das die RNA-Polymerase des Hepatitis-C-Virus hemmt und so die Virusreplikation verhindert. Verunreinigung C ist eine von mehreren Verunreinigungen, die während des Herstellungsprozesses entstehen können und kontrolliert werden müssen, um die Reinheit und Wirksamkeit des endgültigen pharmazeutischen Produkts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Sofosbuvir-Verunreinigung C hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Synthese und Reinigung von Nukleosidanalogen zu untersuchen . In Biologie und Medizin dient es als Referenzstandard für die Qualitätskontrolle und analytische Prüfung von Sofosbuvir-Formulierungen . In der pharmazeutischen Industrie ist das Verständnis der Bildung und Kontrolle von Verunreinigungen wie Verunreinigung C entscheidend, um die Sicherheit und Wirksamkeit von antiviralen Medikamenten zu gewährleisten .

Wirkmechanismus

Der Wirkmechanismus von this compound hängt mit seiner strukturellen Ähnlichkeit zu Sofosbuvir zusammen. Als Nukleosidanalog kann es potenziell mit der RNA-Polymerase des Hepatitis-C-Virus interagieren, obwohl seine Aktivität von der des Ausgangsprodukts abweichen kann . Die beteiligten molekularen Zielstrukturen und -pfade umfassen die Hemmung der RNA-abhängigen RNA-Polymerase, die für die Virusreplikation unerlässlich ist .

Wirkmechanismus

Target of Action

Sofosbuvir impurity C, also known as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, primarily targets the Hepatitis C virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

As a prodrug nucleotide analog, Sofosbuvir impurity C is metabolized into its active form, the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the HCV NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the virus .

Biochemical Pathways

The metabolic pathway of Sofosbuvir impurity C involves its conversion to the corresponding 5′-triphosphate and to the uridine metabolite . Both the triphosphate of the uridine metabolite and the original compound were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .

Pharmacokinetics

Sofosbuvir impurity C exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is metabolized into its active form via intracellular metabolism . The rate of absorption of Sofosbuvir can be slowed by food, with only modest alterations in bioavailability .

Result of Action

The result of the action of Sofosbuvir impurity C is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which disrupts the replication of the virus . This leads to a reduction in the viral load and potentially to the eradication of the HCV infection .

Action Environment

The action of Sofosbuvir impurity C can be influenced by environmental factors such as the presence of food, which can slow its rate of absorption . Additionally, the compound should be stored at a temperature below 30 °C to maintain its stability .

Biochemische Analyse

Biochemical Properties

It is known that Sofosbuvir, the parent compound, interacts with the HCV NS5B polymerase, acting as a potent alternative substrate inhibitor

Cellular Effects

Sofosbuvir has been shown to have potent anti-HCV activity, suggesting that its impurities may also interact with cellular processes .

Molecular Mechanism

Sofosbuvir is known to be metabolized to its active triphosphate form, which inhibits the HCV NS5B polymerase

Metabolic Pathways

Sofosbuvir is metabolized to its active triphosphate form, which inhibits the HCV NS5B polymerase . It is possible that Sofosbuvir impurity C may undergo similar metabolic transformations.

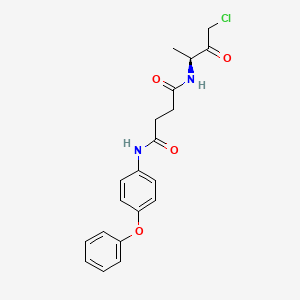

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Sofosbuvir-Verunreinigung C umfasst mehrere Schritte, darunter Fluorierungschemie, Nukleotidsynthese und regio- und stereoselektive Phosphoramidierung . Eine berichtete Methode beinhaltet das Auflösen eines Zwischenprodukts in Tetrahydrofuran, das Hinzufügen einer Tetrahydrofuran-Hydrochlorid-Alkohol-Lösung unter Eisbadbedingungen und anschliessend eine Wärmereaktion . Das Reaktionsgemisch wird dann mit gesättigter Natriumhydrogencarbonatlösung gequencht, mit Dichlormethan extrahiert, getrocknet, konzentriert und mittels Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Sofosbuvir und seine Verunreinigungen, einschliesslich Verunreinigung C, umfassen in der Regel die Hochleistungsflüssigkeitschromatographie (HPLC) zur Trennung und Quantifizierung der Verunreinigungen . Die Prozessbedingungen werden optimiert, um die Bildung von Verunreinigungen zu minimieren und die hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Sofosbuvir-Verunreinigung C kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind wichtig, um die Stabilität und Reaktivität der Verbindung zu verstehen.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei Reaktionen mit this compound sind Dichlormethan, Methanol, Ethylacetat und Ammoniak . Die Reaktionsbedingungen beinhalten oft bestimmte Temperaturen, pH-Werte und Lösungsmittel, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu substituierten Analogen führen können .

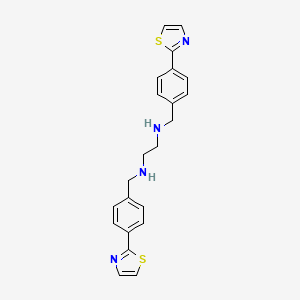

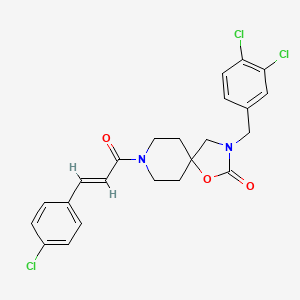

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Sofosbuvir-Verunreinigung C sind andere Nukleosidanalogen und Verunreinigungen, die während der Synthese von antiviralen Medikamenten entstehen. Beispiele sind Verunreinigungen A, B und D, die ebenfalls Nebenprodukte des Sofosbuvir-Syntheseprozesses sind .

Einzigartigkeit: this compound ist aufgrund ihrer spezifischen chemischen Struktur und ihres Bildungsweges einzigartig. Ihr Vorhandensein und ihre Konzentration müssen sorgfältig kontrolliert werden, um die Qualität des endgültigen pharmazeutischen Produkts zu gewährleisten . Im Vergleich zu anderen Verunreinigungen kann Verunreinigung C unterschiedliche Reaktivitäts- und Stabilitätsprofile aufweisen, was sie zu einem wichtigen Bestandteil der Gesamtqualitätskontrolle von Sofosbuvir macht .

Eigenschaften

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-MOLXTFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

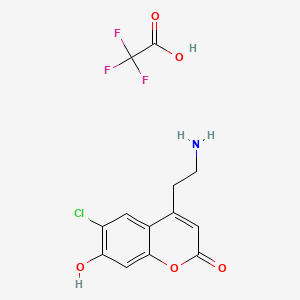

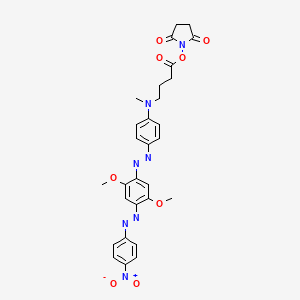

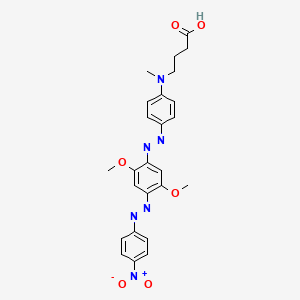

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)